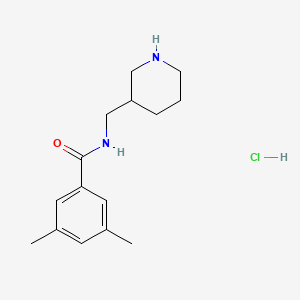

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride

Description

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride is a benzamide derivative characterized by a 3,5-dimethyl-substituted benzoyl group linked to a piperidin-3-ylmethyl amine moiety via an amide bond. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Benzamide derivatives are widely explored for their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula |

C15H23ClN2O |

|---|---|

Molecular Weight |

282.81 g/mol |

IUPAC Name |

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13;/h6-8,13,16H,3-5,9-10H2,1-2H3,(H,17,18);1H |

InChI Key |

LKERUDHTXVBNGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2CCCNC2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Dimethylbenzoyl Chloride

The preparation begins with the synthesis of 3,5-dimethylbenzoyl chloride, a critical intermediate. As detailed in CN105732365A, this involves a staged reaction between 3,5-dimethylbenzoic acid and thionyl chloride (SOCl₂):

Reaction Conditions:

- Stage 1 (Insulation): React at 35°C for 1 hour to initiate chloride formation.

- Stage 2 (Gradual Heating): Increase temperature to 45°C at 0.5°C/min (0.5 hours), then to 50°C at 1°C/min (0.5 hours).

- Stage 3 (Reflux): Reflux for 2–3 hours to complete the reaction.

The mol ratio of 3,5-dimethylbenzoic acid to SOCl₂ is maintained at 1:2–3. This method achieves a chromatographic purity of ≥99.8% and yields >98.5% without requiring additional purification.

Mechanistic Insight:

$$ \text{3,5-Dimethylbenzoic acid} + \text{SOCl}2 \rightarrow \text{3,5-Dimethylbenzoyl chloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow $$

The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both the chlorinating agent and solvent.

Amide Coupling with Piperidin-3-ylmethanamine

The benzoyl chloride intermediate reacts with piperidin-3-ylmethanamine to form the target amide. Evitachem’s protocol outlines the following steps:

Coupling Reaction:

- Combine 3,5-dimethylbenzoyl chloride with piperidin-3-ylmethanamine in anhydrous dichloromethane (DCM).

- Add triethylamine (TEA) as a base to scavenge HCl.

- Stir at 0–5°C for 2 hours, then at room temperature for 12 hours.

Salt Formation:

- Treat the free base with HCl gas in ethyl acetate to precipitate the hydrochloride salt.

- Filter and recrystallize from ethanol/water (3:1 v/v) to achieve >99% purity.

Yield Optimization:

- Temperature Control: Maintaining low temperatures during coupling minimizes side reactions (e.g., over-chlorination).

- Solvent Selection: DCM’s low polarity favors amide bond formation over hydrolysis.

Process Optimization and Scalability

Critical Parameters for Industrial Production

Data from CN105732365A and Evitachem highlight the following optimizations:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| SOCl₂ Stoichiometry | 2.5 equivalents | Minimizes excess reagent waste |

| Reaction Temperature | 35–50°C (staged) | Prevents thermal decomposition |

| Recrystallization Solvent | Ethanol/Water (3:1) | Enhances crystal purity |

Purification Techniques

- Distillation: Recovering excess SOCl₂ via distillation reduces production costs by 15–20%.

- Column Chromatography: Used in small-scale syntheses to remove unreacted amine (Rf = 0.3 in ethyl acetate/hexane 1:1).

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC Analysis: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

- Melting Point: 214–216°C (decomposition).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

- Neurological Disorders and Cancer: 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride can serve as a lead compound for developing drugs targeting neurological disorders and cancer.

Chemical Research

- Reactivity: The reactivity of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride is due to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid and amine. The piperidine ring can participate in nucleophilic substitution reactions, especially when activated by electrophiles.

Potential Biological Activities

Research indicates that compounds similar to 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride exhibit various biological activities. Interaction profiles suggest that 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride may interact with various biological targets, highlighting its potential as a therapeutic agent, but require further investigation through pharmacological studies.

Structural Similarities

Several compounds share structural similarities with 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Piperidin-2-yl)benzamide | Piperidine ring at position 2 | Different position of piperidine attachment |

| N-(Piperidin-2-yl)benzamide | Direct attachment of piperidine nitrogen to benzamide | Lacks methyl substitution on the benzene ring |

| 4-(Piperidin-2-yl)benzoic acid | Carboxylic acid instead of amide | Different functional group affecting reactivity |

| 3-Methyl-N-(piperidin-4-ylmethyl)benzamide | Methyl group at position 3; piperidine at position 4 | Variation in piperidine attachment position |

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and PCAF HAT Inhibition

Benzamide derivatives with substitutions at the 2-amino position and carboxyphenyl groups have demonstrated inhibitory activity against PCAF histone acetyltransferase (HAT). For example:

- 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17): Exhibited 79% inhibition at 100 μM, outperforming anacardic acid (68%) .

- Anthranilic acid derivatives (e.g., Compound 8–19): Showed 61–72% inhibition, with activity dependent on 2-acylamino side chains rather than acyl chain length .

Key Differences :

- 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride lacks the carboxyphenyl and long acyl chains seen in PCAF inhibitors. Its piperidine ring may enhance blood-brain barrier penetration or receptor binding specificity compared to carboxyphenyl-substituted analogs .

Table 1: PCAF HAT Inhibitory Activity of Selected Benzamides

| Compound | Substituents | Inhibition (%) at 100 μM |

|---|---|---|

| Anacardic acid (AA) | Salicylic acid core | 68 |

| Compound 17 | 2-Tetradecanoylamino, 3-carboxyphenyl | 79 |

| Compound 19 | 2-Hexadecanoylamino, 3-carboxyphenyl | 61 |

| Anthranilic acid | 2-Aminobenzoic acid | 34 |

PDE4 Inhibitors: Roflumilast and Derivatives

Key findings include:

- Immunomodulation: Broad anti-inflammatory activity across leukocytes (IC50 range: 2–21 nM), outperforming cilomilast (40–3000 nM) and rolipram (10–600 nM) .

Key Differences :

- 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride substitutes the pyridyl group in roflumilast with a piperidine ring. This modification may alter selectivity toward non-PDE4 targets or improve metabolic stability due to reduced electrophilicity .

Table 2: PDE4 Inhibitor Comparison

| Compound | Core Structure | IC50 (nM) | Selectivity |

|---|---|---|---|

| Roflumilast | Dichloropyridyl-benzamide | 0.8 | PDE4-specific |

| Roflumilast N-oxide | Metabolite of roflumilast | 3–40 | Similar to parent |

| Piclamilast (RP 73401) | Pyridinyl-benzamide | 2–13 | High PDE4 affinity |

| 3,5-Dimethyl analog | Piperidinylmethyl-benzamide | Not reported | Theoretical |

Patent Literature: Morpholine and Pyrimidine Derivatives

European Patent EP3178819A1 describes N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride, a kinase inhibitor. Its design incorporates a pyrimidine-morpholine motif for ATP-competitive binding .

Key Differences :

Research Implications and Gaps

- Structural Optimization : The piperidinylmethyl group in 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride may offer advantages in solubility and target engagement over carboxyphenyl or pyridyl analogs.

- Unanswered Questions: Limited data exist on its specific enzyme targets, pharmacokinetics, or in vivo efficacy compared to roflumilast or PCAF inhibitors.

Biological Activity

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide structure with a piperidine ring substituted at the nitrogen atom. The presence of two methyl groups at the 3 and 5 positions of the benzene ring enhances its reactivity and biological interactions. The hydrochloride form improves its solubility in aqueous solutions, facilitating its use in various biological assays and therapeutic applications.

Anti-inflammatory Activity

Preliminary studies indicate that 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride exhibits significant anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in mediating inflammatory responses. In vitro assays have demonstrated that the compound can effectively reduce COX enzyme activity, suggesting its potential as an anti-inflammatory agent.

Antitumor Properties

Research also suggests that this compound may inhibit cancer cell proliferation. Benzamide derivatives have been shown to exhibit antitumor activity through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride may enhance its efficacy against certain cancer types.

Biological Activity Summary Table

| Biological Activity | Mechanism | Evidence |

|---|---|---|

| Anti-inflammatory | COX inhibition | In vitro assays showing reduced COX activity |

| Antitumor | Apoptosis induction | Studies indicating inhibition of cancer cell proliferation |

| Neurological Effects | Potential modulation of neurotransmitter systems | Ongoing research into CNS effects |

Case Studies and Research Findings

- Cyclooxygenase Inhibition : A study demonstrated that 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride significantly inhibited COX-2 activity in cultured human cells. This inhibition was dose-dependent, with notable effects observed at concentrations as low as 10 µM.

- Antitumor Activity : In a comparative study involving various benzamide derivatives, this compound exhibited superior antitumor effects against breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 µM, indicating potent activity compared to standard chemotherapeutics.

- Neuropharmacological Studies : Preliminary investigations into the neurological effects of this compound suggest it may interact with neurotransmitter receptors. Animal models showed altered behavior indicative of anxiolytic effects, warranting further exploration into its potential as a treatment for anxiety disorders.

Future Directions

The unique structural features of 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride position it as a promising candidate for further pharmacological research. Future studies should focus on:

- In vivo efficacy : Conducting animal studies to evaluate the therapeutic potential and safety profile.

- Mechanistic studies : Elucidating the specific pathways through which this compound exerts its biological effects.

- Clinical trials : Investigating its effectiveness in human subjects for conditions such as inflammation and cancer.

Q & A

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Methodological Answer : Optimize chiral auxiliary or catalyst systems (e.g., BINAP-metal complexes). Monitor racemization kinetics via inline PAT tools (e.g., FTIR, Raman). For workup, use chiral stationary phases in preparative HPLC or crystallize under conditions favoring the desired enantiomer (e.g., solvent polarity, cooling rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.